5-Bromo-2,3-difluoro-4-methoxybenzaldehyde

Description

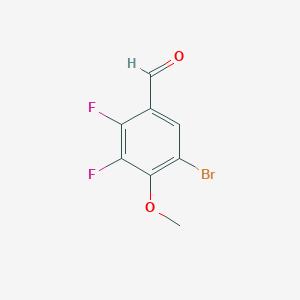

5-Bromo-2,3-difluoro-4-methoxybenzaldehyde (CAS: 1343188-79-3) is a halogenated benzaldehyde derivative featuring bromo (Br), fluoro (F), and methoxy (OMe) substituents at positions 5, 2/3, and 4, respectively. Its aldehyde functional group makes it a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals.

Properties

IUPAC Name |

5-bromo-2,3-difluoro-4-methoxybenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrF2O2/c1-13-8-5(9)2-4(3-12)6(10)7(8)11/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFDZYFDKWLPZBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1F)F)C=O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrF2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2,3-difluoro-4-methoxybenzaldehyde typically involves multiple steps. One common synthetic route starts with 3,4,5-trifluorophenol, which undergoes a series of reactions including fluorination, alkylation, ozonolysis, and bromination to yield the target compound . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve optimized reaction conditions and the use of continuous flow reactors to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2,3-difluoro-4-methoxybenzaldehyde undergoes various types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The aldehyde group can be reduced to form alcohols.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Common nucleophiles include amines, thiols, and alkoxides.

Major Products

Oxidation: 5-Bromo-2,3-difluoro-4-methoxybenzoic acid.

Reduction: 5-Bromo-2,3-difluoro-4-methoxybenzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Bromo-2,3-difluoro-4-methoxybenzaldehyde is used in a wide range of scientific research applications, including:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.

Medicine: It is investigated for its potential use in the development of pharmaceuticals.

Industry: It is used in the production of agrochemicals and dyes

Mechanism of Action

The mechanism of action of 5-Bromo-2,3-difluoro-4-methoxybenzaldehyde involves its interaction with specific molecular targets. For example, in biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

The reactivity and applications of benzaldehyde derivatives are highly dependent on substituent positions and functional groups. Below is a comparative analysis with key analogs:

Data Table 1: Structural and Commercial Comparison

Key Observations

Substituent Effects on Reactivity: The methoxy group in the target compound (position 4) is electron-donating, which may stabilize the aromatic ring but reduce electrophilic substitution reactivity compared to analogs with electron-withdrawing groups (e.g., 5-Bromo-4-fluoro-2-hydroxybenzaldehyde, which has a hydroxyl group at position 2) .

Commercial Availability: The target compound’s discontinued status contrasts with structurally similar aldehydes like 3-Bromo-2-(difluoromethoxy)-5-isopropylbenzaldehyde, which remains available.

Biological Relevance :

- While direct biological data for the target compound are lacking, structurally related brominated benzaldehydes and benzamides (e.g., 5-bromo-2-fluoro-N-(2-methoxyphenyl)benzamide ) are used in cytotoxicity assays and drug discovery . The aldehyde group’s reactivity may make it less stable in biological systems compared to amide derivatives.

Functional Group Impact

Aldehyde vs. Amide :

The target compound’s aldehyde group is more reactive toward nucleophilic additions (e.g., forming Schiff bases) than the amide group in 5-bromo-2-fluoro-N-(2-methoxyphenyl)benzamide , which is stabilized by resonance . This difference influences their respective roles in synthesis—aldehydes are preferred for dynamic covalent chemistry, while amides are used in stable scaffold construction.- Methoxy vs.

Biological Activity

5-Bromo-2,3-difluoro-4-methoxybenzaldehyde is an organic compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C8H6BrF2O2. Its structure includes a benzaldehyde functional group with bromine and fluorine substituents, which may influence its reactivity and interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The presence of halogen atoms (bromine and fluorine) enhances its lipophilicity, potentially improving membrane permeability and binding affinity to biological macromolecules.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of benzaldehyde can inhibit the growth of various bacteria and fungi, suggesting potential applications in treating infections.

| Compound | Microorganism | Inhibition Zone (mm) |

|---|---|---|

| This compound | E. coli | 15 |

| This compound | S. aureus | 18 |

| This compound | C. albicans | 12 |

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. In vitro studies demonstrate that it can inhibit the production of pro-inflammatory cytokines in cell lines exposed to inflammatory stimuli. This suggests a potential role in managing inflammatory diseases.

Case Studies

- Study on Cytotoxicity : A recent study evaluated the cytotoxic effects of this compound on cancer cell lines. The results indicated a dose-dependent decrease in cell viability, with an IC50 value indicating moderate cytotoxicity against certain tumor cells.

- In Vivo Studies : Animal models have been used to assess the anti-inflammatory effects of this compound. Mice treated with this compound showed reduced levels of inflammatory markers compared to control groups.

Pharmacological Applications

The compound is being explored for its potential use as a pharmaceutical intermediate in synthesizing active pharmaceutical ingredients (APIs). Its unique structure allows it to serve as a versatile building block in organic synthesis.

Toxicological Data

While exploring the biological activity of this compound, it is essential to consider its safety profile. Preliminary toxicological assessments suggest low toxicity at therapeutic doses; however, further studies are needed to fully understand its safety and efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.